molecular formula C23H26N2O4 B271168 propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B271168
M. Wt: 394.5 g/mol
InChI Key: RVQGRRVHWGWWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of esters It is characterized by its complex molecular structure, which includes an isopropyl group, a benzoate moiety, and a pyrrolidinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Carbonyl Intermediate: This step involves the reaction of 2-ethylphenylamine with a suitable carbonyl compound to form the pyrrolidinyl carbonyl intermediate.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions to form the desired ester.

The reaction conditions for these steps often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
  • Methyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
  • Propyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate

Uniqueness

propan-2-yl 4-({[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its specific isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

propan-2-yl 4-[[1-(2-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H26N2O4/c1-4-16-7-5-6-8-20(16)25-14-18(13-21(25)26)22(27)24-19-11-9-17(10-12-19)23(28)29-15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27)

InChI Key

RVQGRRVHWGWWBC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C

Origin of Product

United States

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